N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
Description
Historical Development of Cyclohepta[b]thiophene-Based Compounds
The exploration of thiophene derivatives began with Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant. Early studies focused on its aromatic properties and reactivity, which mirror those of benzene but with distinct electronic features due to sulfur’s polarizability. The fusion of thiophene with larger cycloalkane rings, such as cycloheptane, emerged as a strategy to modulate electronic and steric properties. For example, the synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ) via multicomponent reactions marked a pivotal advancement, enabling functionalization at the C2 and C3 positions.
Cyclohepta[b]thiophene derivatives gained prominence after studies demonstrated their structural versatility in accommodating diverse substituents, including benzamides and ureas. The development of Pd-catalyzed intramolecular C–H addition methodologies further expanded access to functionalized 2,3-fused thiophene scaffolds, as exemplified by Zhao and Liao’s 2018 work. These innovations laid the groundwork for targeted modifications to optimize pharmacological profiles.
Emergence as a Scaffold in Medicinal Chemistry Research
Cyclohepta[b]thiophene derivatives have shown promise as antiproliferative agents. For instance, compound 17 (a urea analog of 1 ) exhibited submicromolar 50% growth inhibition (GI~50~) values against nonsmall cell lung cancer (A549), ovarian (OVACAR-4, OVACAR-5), renal (CAKI-1), and breast (T47D) cancer cell lines. Its mechanism involves tubulin polymerization inhibition, G~2~/M cell cycle arrest, and caspase-mediated apoptosis. The scaffold’s planar aromatic system facilitates π-π stacking with biological targets, while the cycloheptane ring enhances metabolic stability compared to smaller heterocycles.
Table 1: Antiproliferative Activity of Cyclohepta[b]thiophene Derivatives
| Cell Line | GI~50~ (μM) | Reference |
|---|---|---|
| A549 (Lung) | 2.01 | |
| OVACAR-4 (Ovarian) | 2.27 | |
| CAKI-1 (Renal) | 0.69 | |
| T47D (Breast) | 0.362 |
Strategic Importance in Structure-Based Drug Design
The cyclohepta[b]thiophene core serves as a versatile platform for rational drug design. Substituents at the C2 position, such as 3,4-dimethoxybenzamide, can be tailored to enhance target affinity or solubility. For example:
- Electron-withdrawing groups (e.g., cyano at C3) stabilize the aromatic system and improve interactions with hydrophobic binding pockets.
- Methoxy groups on the benzamide moiety increase solubility while maintaining planar geometry for intercalation.
X-ray crystallography of related thiophene-fused heptalenes has revealed conformational flexibility, enabling adaptive binding to proteins like tubulin. Computational studies further predict that the seven-membered ring reduces steric hindrance, allowing deeper penetration into enzyme active sites.
Conceptual Evolution in Heterocyclic Chemistry Research
The integration of thiophene into medium-sized rings challenges traditional paradigms in heterocyclic chemistry. Unlike five-membered thiophenes, cyclohepta[b]thiophenes exhibit reduced aromaticity, which enhances reactivity at the α and β positions. This property has been exploited in cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD) to construct polycyclic systems. Additionally, the scaffold’s ability to stabilize charge-separated states has implications for materials science, though its primary applications remain pharmacological.
Recent advances in catalytic methods, such as the Gewald reaction and Volhard–Erdmann cyclization, have streamlined the synthesis of functionalized derivatives. These methodologies underscore the scaffold’s adaptability, positioning it as a cornerstone in the development of next-generation therapeutics.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-15-9-8-12(10-16(15)24-2)18(22)21-19-14(11-20)13-6-4-3-5-7-17(13)25-19/h8-10H,3-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZBONGHZKHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 356.44 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.44 g/mol |
| InChI | InChI=1S/C19H20N2OS |
| InChIKey | DHGUQGRJPKKGML-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in vitro.
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer cell survival. The compound may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism. Additionally, it may induce oxidative stress within cancer cells leading to programmed cell death.
Case Studies and Research Findings
- Study on Cytotoxic Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity .
- Apoptosis Induction : Research conducted by Zhang et al. (2021) found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in lung cancer cells. This suggests a potential use in combination therapies for enhanced efficacy .
- In Vivo Studies : Animal model studies have indicated that administration of this compound significantly reduced tumor sizes compared to control groups. The mechanism was linked to both direct cytotoxic effects and modulation of immune responses .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound effectively inhibits the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
- Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, showing promise as a lead compound for further optimization .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In silico molecular docking studies indicated that it may serve as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes:
- In vitro assays confirmed its ability to reduce pro-inflammatory cytokine production in activated immune cells, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Neuroprotective Effects
Emerging research indicates that this compound may exhibit neuroprotective properties:
- Animal models of neurodegeneration showed that the compound could mitigate oxidative stress and neuronal death associated with conditions like Alzheimer's disease .
- The mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of antioxidant defenses .
Antimicrobial Activity
Preliminary investigations have revealed antimicrobial properties against a range of pathogens:
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria in laboratory settings .
- Further studies are required to elucidate the precise mechanisms underlying its antimicrobial action.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized using straightforward chemical transformations that yield high purity and yield:
The structure-activity relationship studies have identified critical functional groups responsible for its biological activities, guiding further modifications to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: The presence of a sulfamoylphenylaminoacetamide group (Compound 24) correlates with potent antiproliferative activity (IC₅₀ = 30.8 nM) against breast cancer cells, likely due to mimicry of tyrosine kinase inhibitors like gefitinib . Benzamide derivatives (e.g., T187) exhibit selectivity for AKT1 over p38 MAPK, highlighting the scaffold's versatility in targeting distinct kinases . The 3,4-dimethoxybenzamide group in the target compound may enhance solubility and hydrogen-bonding interactions compared to simpler benzamide or nitro-substituted analogs .
The target compound (377.46 g/mol) lies within the acceptable range for drug-likeness.
Synthetic Accessibility: Many analogs are synthesized via condensation reactions under reflux conditions, as seen in the preparation of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives .
Q & A
Q. What are the common synthetic routes for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide?
The compound is typically synthesized via multi-step protocols involving:
- Amide coupling : Reaction of 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine with activated derivatives of 3,4-dimethoxybenzoic acid (e.g., acid chlorides or mixed anhydrides) under reflux conditions. Piperidine or triethylamine is often used as a base to facilitate the reaction .
- Solvent systems : Ethanol, dioxane, or chloroform-methanol mixtures are common, with purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- Yield optimization : Typical yields range from 30–40%, highlighting the need for iterative optimization of reaction time, temperature, and stoichiometry .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- 1H/13C NMR spectroscopy : Key for confirming the cyclohepta[b]thiophene core (δ ~2.6–2.8 ppm for cycloheptane protons) and substituents (e.g., methoxy groups at δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzymatic inhibition assays : Test against kinases (e.g., AKT1, p38 MAPK) using fluorometric or radiometric methods to measure IC50 values .
- Cytotoxicity screening : Use cell lines (e.g., MCF7 for breast cancer) with MTT or ATP-based viability assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case example : A cyclohepta[b]thiophene derivative (T187) showed no activity against p38 MAPK but unexpectedly inhibited AKT1 (IC50 = 11.4 µM). This underscores the need for:
- Orthogonal assays : Validate activity using unrelated techniques (e.g., biochemical vs. cellular assays).
- Target profiling : Use kinome-wide screening or chemoproteomics to identify off-target effects .
- Structural analysis : Compare X-ray structures of analogs to identify critical binding motifs (e.g., cyano vs. carboxylate groups) .
Q. What strategies are effective for optimizing the compound’s bioavailability and target selectivity?
- Functional group modifications : Introduce solubilizing groups (e.g., sulfonyl or pyrimidine moieties) to enhance aqueous solubility without disrupting the thiophene core .
- Prodrug design : Mask polar groups (e.g., cyano) with ester or carbamate linkers to improve membrane permeability .
- Computational modeling : Use QSAR or molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets of kinases .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-solvents (e.g., DMSO) or ligands (e.g., ATP analogs) to stabilize the protein-compound complex .
- Cryo-protection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection .
- Software tools : SHELXD for phase problem resolution and Coot for model refinement .
Q. What methodologies are recommended for investigating metabolic stability and degradation pathways?
- In vitro metabolism : Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites .
- Aldehyde oxidase (AO) assays : Test susceptibility to AO-mediated oxidation, a common pathway for thiophene-containing compounds .
- Stability studies : Monitor compound integrity under varying pH, temperature, and light conditions using accelerated stability protocols .
Key Recommendations
- Prioritize SHELX-based refinement for crystallographic studies to resolve complex cyclohepta[b]thiophene conformations .
- Combine SPR and cellular assays to validate target engagement and functional activity .
- Use scaffold-hopping strategies (e.g., replacing thiophene with pyrimidine) to explore novel bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
